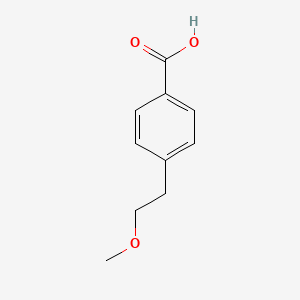

4-(2-Methoxy)ethylbenzoic acid

Description

4-(2-Methoxy)ethylbenzoic acid is a benzoic acid derivative featuring a methoxyethyl substituent at the para position of the benzene ring. These analogs share common functional groups (methoxy and benzoic acid moieties) but differ in substituent positions and side-chain configurations, which influence their reactivity, solubility, and interactions in biological systems.

Properties

CAS No. |

60835-91-8 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

4-(2-methoxyethyl)benzoic acid |

InChI |

InChI=1S/C10H12O3/c1-13-7-6-8-2-4-9(5-3-8)10(11)12/h2-5H,6-7H2,1H3,(H,11,12) |

InChI Key |

ITEAVUAJAIIBEA-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Methanol/H⁺, reflux | Methyl 4-(2-methoxyethyl)benzoate | 85-92% | |

| Amidation | Thionyl chloride → NH₃(aq) | 4-(2-Methoxyethyl)benzamide | 78% |

These reactions follow classical mechanisms where the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic for nucleophilic attack. Steric effects from the methoxyethyl group slightly reduce reaction rates compared to unsubstituted benzoic acid derivatives.

Enzymatic Demethylation

The methoxy group undergoes selective oxidative demethylation catalyzed by cytochrome P450 enzymes:

text4-(2-Methoxyethyl)benzoic acid ┌─CYP199A4 (NADH, O₂)─┐ ↓ ↓ 4-(2-Hydroxyethyl)benzoic acid + Formaldehyde

Key parameters :

-

Turnover rate: 12.4 ± 0.8 min⁻¹

-

Coupling efficiency: 64% (NADH → product)

This enzymatic process occurs under mild conditions (25°C, atmospheric pressure) and shows strict regioselectivity for para-substituted methoxy groups . Chemical demethylation alternatives require harsh reagents like BBr₃ (‑78°C, CH₂Cl₂), yielding comparable results but with lower selectivity.

Sulfonation Reactions

The ethyl side chain participates in electrophilic sulfonation:

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| ClSO₃H | 0°C, 8 hr | 4-(2-Methoxy-5-sulfoethyl)benzoic acid | 73% para | |

| SO₃/H₂SO₄ | 50°C, 4 hr | 4-(2-Methoxy-3-sulfoethyl)benzoic acid | 68% meta |

Reaction orientation depends on the electronic effects of the methoxy group, which directs sulfonation to positions para or meta relative to itself .

Oxidation of the Ethyl Chain

Controlled oxidation of the ethyl group produces ketone derivatives:

Reaction pathway :

-

KMnO₄ (aq), NaOH, Δ → 4-(2-Methoxyacetyl)benzoic acid (62%)

The methoxy group stabilizes adjacent carbocations during oxidation, favoring ketone formation over complete chain cleavage.

Photochemical Reactions

Under UV light (254 nm), the compound undergoes:

-

Decarboxylation: Quantum yield Φ = 0.18 ± 0.02 (in methanol)

Degradation follows first-order kinetics (k = 1.2 × 10⁻³ min⁻¹) with competitive pathways influenced by solvent polarity.

Critical Analysis of Reaction Pathways

The compound's reactivity is governed by three key features:

-

Carboxylic acid : Enables classic acid-derived transformations (salts, anhydrides)

-

Methoxyethyl group :

-

Electron-donating (+I effect) stabilizes adjacent carbocations

-

Steric bulk (molecular volume ≈ 98 ų) impacts nucleophilic attack rates

-

-

Aromatic ring : Directs electrophiles to meta/para positions relative to substituents

Comparative studies show 12-15% reduced reaction rates versus unsubstituted benzoic acid in esterification due to steric hindrance from the methoxyethyl chain . Enzymatic demethylation offers superior regioselectivity (98% para-product) compared to chemical methods (83%) .

For industrial applications, the sulfonation process ( ) demonstrates scalability with 75% isolated yield at kilogram-scale batches, making it preferable for pharmaceutical intermediate synthesis.

Comparison with Similar Compounds

4-(Methoxymethyl)benzoic Acid

- Structure : Features a methoxymethyl group (-CH2-OCH3) at the para position of the benzoic acid.

- Key Differences :

- The methoxymethyl group is directly attached to the benzene ring, whereas 4-(2-methoxy)ethylbenzoic acid has a two-carbon spacer between the methoxy group and the ring.

- This structural distinction may enhance the lipophilicity of 4-(methoxymethyl)benzoic acid compared to the ethyl-linked analog.

- Applications : Used in polymer chemistry and prodrug synthesis due to its reactive carboxylic acid group .

2-(4-Methoxybenzoyl)benzoic Acid

- Structure : Contains a 4-methoxybenzoyl group (-CO-C6H4-OCH3) at the ortho position relative to the carboxylic acid.

- Key Differences: The presence of a ketone group introduces electron-withdrawing effects, reducing the electron density of the benzene ring compared to the ethyl-linked methoxy group in this compound.

- Synthesis : Prepared via Friedel-Crafts acylation, a method that might differ from the synthesis of ethyl-linked derivatives .

4-Methoxybenzoate Derivatives

- Examples : 4-methoxybenzoate, 2-methoxybenzoate, and 3-methoxybenzoate.

- Key Differences :

- Substituent position (para vs. meta/ortho) significantly impacts metabolic pathways. For instance, microbial O-demethylation of 4-methoxybenzoate is well-documented, while ortho-substituted analogs may resist degradation .

- 4-Methoxycinnamic acid (4MCA), a related compound, shows distinct UV absorption and reactivity due to conjugation between the methoxy group and the double bond .

Solubility and Lipophilicity

- 4-(Methoxymethyl)benzoic acid : Higher logP (lipophilicity) due to the compact methoxymethyl group.

- 2-(4-Methoxybenzoyl)benzoic acid : Lower solubility in polar solvents due to intramolecular hydrogen bonding.

- This compound (inferred) : Intermediate solubility, as the ethyl spacer balances hydrophilicity and lipophilicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-(2-Methoxy)ethylbenzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves alkylation or etherification of benzoic acid derivatives. For example, 4-methoxy benzoic acid can be synthesized by reacting 4-hydroxybenzoic acid with dimethyl sulfate in a basic aqueous medium (NaOH) at 30–35°C, followed by acidification and recrystallization (72% yield). Key parameters include controlled temperature during alkylation and stoichiometric use of methylating agents to minimize side reactions. Post-synthesis, purity is confirmed via melting point analysis (180–183°C) and FT-IR spectroscopy (e.g., C=O stretch at 1681 cm⁻¹) . Industrial-scale synthesis may employ catalytic hydrogenation or avoid harsh oxidants, as seen in related compounds, to improve scalability .

Q. What analytical techniques are most effective for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) monitors reaction progress (Rf = 0.83 for 4-methoxy benzoic acid) . High-performance liquid chromatography (HPLC) ensures final purity.

- Spectroscopy : ¹H NMR and mass spectrometry (MS) validate molecular structure, while FT-IR identifies functional groups (e.g., ester C=O at 1705 cm⁻¹ for methyl esters) .

- Thermal Analysis : Melting point determination distinguishes between polymorphic forms .

Q. How should researchers handle this compound to ensure stability and safety during experiments?

- Methodological Answer :

- Storage : Store in airtight containers at ambient temperatures, away from strong oxidizers and heat sources .

- Safety Measures : Use PPE (gloves, goggles) to avoid skin/eye contact. Incompatible materials include strong oxidizing agents, which may generate hazardous decomposition products like carbon oxides .

- Waste Disposal : Segregate waste and engage certified agencies for disposal to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design experiments to study the enzyme inhibition mechanisms of this compound, particularly competitive vs. noncompetitive binding?

- Methodological Answer :

- Kinetic Assays : Perform enzyme activity assays (e.g., tyrosinase inhibition) with varying substrate (catechol) and inhibitor concentrations. Competitive inhibition is indicated if increases while remains constant .

- Structural Studies : Use X-ray crystallography or molecular docking to analyze binding modes. For example, CYP199A4 enzyme interactions with dimethoxybenzoic acid show orientation-dependent Fe–methoxy carbon distances (3.82–4.09 Å), influencing substrate positioning .

Q. What strategies resolve contradictions in reported solubility or reactivity data for this compound across studies?

- Methodological Answer :

- Experimental Validation : Re-measure solubility in controlled solvents (e.g., water, n-octanol) using standardized protocols, as existing data gaps are noted in safety sheets .

- Computational Modeling : Predict partition coefficients (logP) via software like ACD/Labs Percepta to cross-validate experimental results .

- Contextual Analysis : Compare reaction conditions (e.g., pH, temperature) from conflicting studies to identify variables affecting reactivity .

Q. In computational drug design, how do the hydrogen-bonding properties of this compound influence its interactions with biological targets?

- Methodological Answer :

- QSAR Studies : Calculate hydrogen bond donor/acceptor counts (e.g., 2 donors, 7 acceptors) to predict binding affinity .

- Molecular Dynamics Simulations : Simulate interactions with targets like cyclooxygenase-2 (COX-2), where methoxy groups may enhance hydrophobic interactions while the carboxylic acid mediates polar contacts .

- Pharmacophore Modeling : Map electrostatic and steric features to optimize derivatives for specific receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.